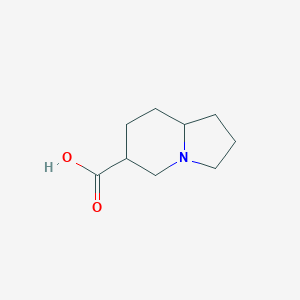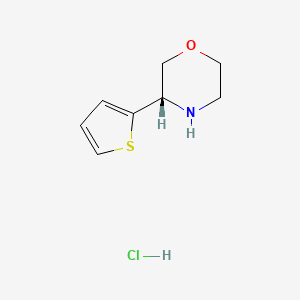![molecular formula C18H15N3O2S B12935441 N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide CAS No. 109315-25-5](/img/structure/B12935441.png)
N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The presence of the benzylsulfanyl group adds to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate . The reaction is carried out under controlled conditions, and the structure of the synthesized compound is confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Industrial Production Methods: In industrial settings, the synthesis of benzamide derivatives can be achieved through the direct condensation of benzoic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Applications De Recherche Scientifique
N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains . Additionally, it is used in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
The mechanism of action of N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide include other benzamide derivatives such as N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide and N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of the benzylsulfanyl group and the pyrimidine ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Propriétés
| 109315-25-5 | |
Formule moléculaire |
C18H15N3O2S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c22-16(14-9-5-2-6-10-14)20-15-11-19-18(21-17(15)23)24-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)(H,19,21,23) |
Clé InChI |
GXBTZJHDARQPHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)



![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)

